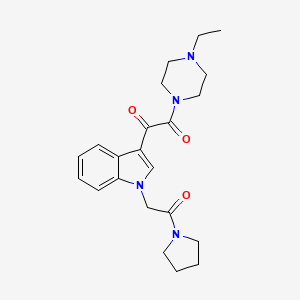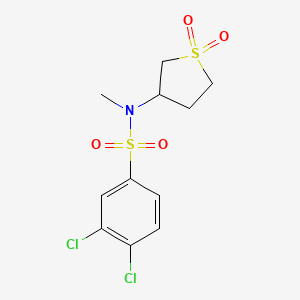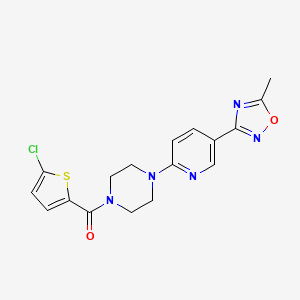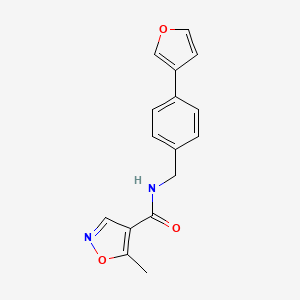
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine, also known as TIPP, is a synthetic compound that has gained significant attention in scientific research due to its potential to act as an opioid receptor antagonist. TIPP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
It is known that the compound is a solid and is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound should be stored in a dry environment at a temperature between 2-8°c .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine's high affinity for the mu-opioid receptor and its potential as an opioid receptor antagonist make it a valuable tool for studying opioid addiction and overdose. However, this compound's synthetic nature and limited availability may limit its use in lab experiments. Additionally, this compound's specificity for the mu-opioid receptor may limit its use in studying the effects of other opioid receptors.
Direcciones Futuras
Future research on 4-(5-tert-butyl-1H-imidazol-2-yl)piperidine may focus on its potential as a treatment for opioid addiction and overdose. This compound's high affinity for the mu-opioid receptor and its longer half-life may make it more effective than existing opioid receptor antagonists such as naloxone. Additionally, future research may investigate this compound's potential as a tool for studying opioid addiction and overdose, as well as its potential as a treatment for other conditions such as depression and anxiety.
Métodos De Síntesis
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine can be synthesized using various methods, including the Boc-protected synthesis method and the Fmoc-protected synthesis method. The Boc-protected synthesis method involves the coupling of tert-butyl 2-(2-formamidoethyl)imidazole-4-carboxylate with piperidine in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The Fmoc-protected synthesis method involves the coupling of Fmoc-protected 2-(2-formamidoethyl)imidazole-4-carboxylic acid with piperidine in the presence of DIC and HOBt. Both methods have been used to synthesize this compound with high yields and purity.
Aplicaciones Científicas De Investigación
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine has been extensively studied for its potential to act as an opioid receptor antagonist. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain management and addiction. This compound has also been shown to have a lower affinity for the delta-opioid receptor and the kappa-opioid receptor. This compound's potential as an opioid receptor antagonist has led to its investigation as a potential treatment for opioid addiction and overdose.
Propiedades
IUPAC Name |
4-(5-tert-butyl-1H-imidazol-2-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-12(2,3)10-8-14-11(15-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZDOWPSKSBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2793549.png)

![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)
![4-[3-(Trifluoromethyl)phenoxy]pyrrolo[1,2-a]quinoxaline](/img/structure/B2793554.png)

![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)


![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2793564.png)
![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)



![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)